molecular formula C17H16N2O2S B4720290 N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE

Cat. No.: B4720290
M. Wt: 312.4 g/mol
InChI Key: WOWXLNWZUKZCSX-UHFFFAOYSA-N
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Description

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl and Ethyl Groups: The phenyl and ethyl groups can be introduced through Friedel-Crafts alkylation reactions.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.

Uniqueness

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE is unique due to its specific combination of thiazole and furan rings, along with the phenyl and ethyl substituents. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-3-14-15(12-7-5-4-6-8-12)18-17(22-14)19-16(20)13-9-10-21-11(13)2/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWXLNWZUKZCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=C(OC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE
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N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE
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N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE
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N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE
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N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE
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N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-METHYLFURAN-3-CARBOXAMIDE

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